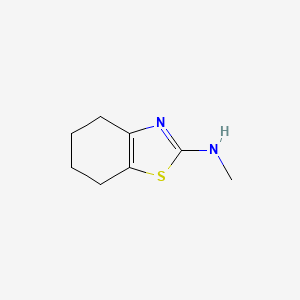

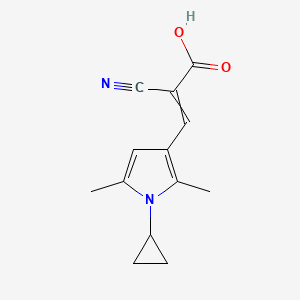

![molecular formula C9H7N3O3S B1350855 5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide CAS No. 591761-80-7](/img/structure/B1350855.png)

5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide

Vue d'ensemble

Description

5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide is a chemical compound with the molecular formula C9H7N3O3S . It is a derivative of benzo[b]thiophene-2-carboxylic acid, which is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide include a molecular weight of 237.24 g/mol, a XLogP3-AA of 1.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, a rotatable bond count of 1, an exact mass of 237.02081227 g/mol, a monoisotopic mass of 237.02081227 g/mol, a topological polar surface area of 129 Ų, a heavy atom count of 16, a formal charge of 0, and a complexity of 307 .Applications De Recherche Scientifique

- Thiophene derivatives are utilized in industrial chemistry and material science .

- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

- Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

- Benzo[b]thiophene-2-carboxylic acid is an important raw material and intermediate used in agrochemicals .

Organic Synthesis

Pharmaceuticals

Agrochemicals

Dyestuff Fields

Material Science

- Thiophene derivatives are used in the synthesis of a wide range of organosulfur compounds .

- The synthesis involves reactions with a variety of sulfides .

- The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

- Thiophene-based drugs include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic used in Europe .

- These drugs have a thiophene ring system and exhibit many pharmacological properties .

- Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .

- They play a prominent role in the advancement of organic semiconductors .

- A novel approach to form benzothiophene scaffold from easily available alkynyl sulfides and aryne precursors has been developed .

- This method involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

Organic Synthesis

Pharmaceuticals

Material Science

One-step Synthesis

Fabrication of Composites

- A high yielding one-pot synthesis of 5-nitrobenzo[b]thiophene-2-carbaldehyde is reported using the readily available, cheap starting material 2,5-dihydroxy-1,4-dithiane and 2-chloro-5-nitrobenzaldehyde .

- This synthesis is significant as benzothiophenes are important heterocycles, both as biologically-active molecules and as luminescent components in organic materials .

- There is a wealth of patent literature on the use of the 2-carboxaldehydes of five-membered benzo-fused heterocycles in the preparation of lipoxygenase inhibitors, antitumor agents, and as psychotropic antagonists among other drug classes .

- Thiophene-based drugs include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic used in Europe .

- These drugs have a thiophene ring system and exhibit many pharmacological properties .

- Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .

- They play a prominent role in the advancement of organic semiconductors .

- A novel approach to form benzothiophene scaffold from easily available alkynyl sulfides and aryne precursors has been developed .

- This method involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

One-Pot Synthesis

Pharmaceuticals

Material Science

One-step Synthesis

Fabrication of Composites

Propriétés

IUPAC Name |

5-nitro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3S/c10-11-9(13)8-4-5-3-6(12(14)15)1-2-7(5)16-8/h1-4H,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXPPZCMVGQVLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397250 | |

| Record name | 5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide | |

CAS RN |

591761-80-7 | |

| Record name | 5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

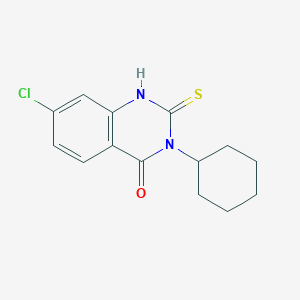

![N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide](/img/structure/B1350781.png)

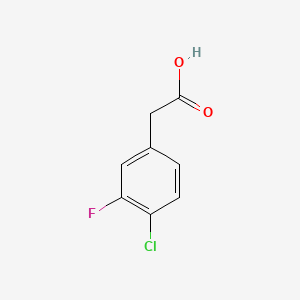

![N-[(3,4-dichlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1350790.png)

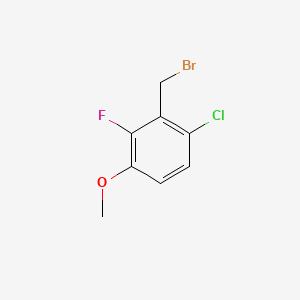

![2-[2-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1350793.png)

![N-(4-chlorobenzoyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]thiourea](/img/structure/B1350796.png)

![2-Chloro-1-[5-[[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B1350800.png)

![methyl 2-({2-[(Z)-2-(2,4-dinitrophenyl)hydrazono]propyl}sulfanyl)acetate](/img/structure/B1350814.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B1350815.png)